
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid” are not provided in the available resources .科学的研究の応用
Anti-Inflammatory Activity
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid: has demonstrated potent anti-inflammatory effects. Researchers have designed and synthesized derivatives of this compound with selective inhibition for COX-2 (cyclooxygenase-2), a key enzyme involved in converting arachidonic acid into prostaglandins. These selective COX-2 inhibitors offer effective anti-inflammatory treatment while minimizing negative side effects . Notably, compounds such as 5d – f , 7b , and 10c – f have shown significant COX-2 inhibition, making them promising candidates for further investigation.
Metal Chelation and Biochemical Studies
The compound is employed in colorimetric assays for copper determination. Additionally, it serves as an intermediate in the synthesis of indigo. Its role in biochemical research extends beyond these applications .
Neuropharmacology and Mental Health
Recent studies suggest that 2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid derivatives may hold promise in treating conditions such as depression, anxiety, schizophrenia, and addiction. While clinical development is ongoing, these compounds exhibit potential as pharmacological tools .
Antimicrobial Properties
The phenazine framework, to which this compound belongs, is known for its diverse biological properties. Phenazines exhibit antimicrobial effects, making them valuable in both medicinal and industrial contexts .
作用機序
Target of Action
Compounds with similar structures, such as phenylamine derivatives, are known to interact with various biological targets .
Mode of Action
It’s worth noting that phenylamine derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess diverse biological activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The compound’s structure suggests that it could potentially undergo reactions such as protodeboronation , which could influence its bioavailability.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its ability to interact with its targets . Additionally, factors such as temperature and the presence of other molecules could potentially affect the compound’s stability and reactivity.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)6-9-13-10(15-14-9)7-12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTREVBRYGCXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

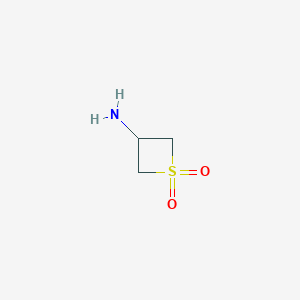
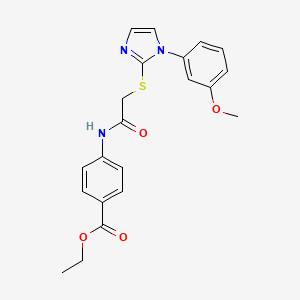
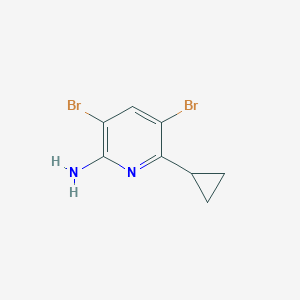
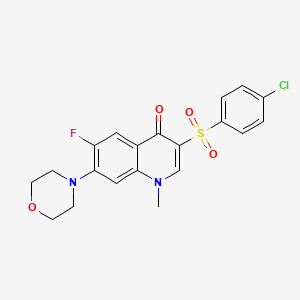

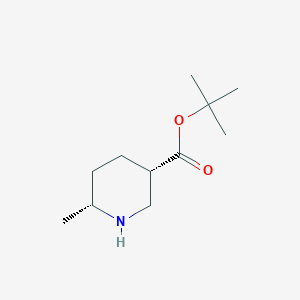
![1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine](/img/structure/B3011661.png)
![N-[(4-methylphenyl)sulfonyl]-N-(2-oxo-1,3-dipropyl-2,3-dihydro-1H-benzimidazol-5-yl)glycine](/img/structure/B3011663.png)
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B3011664.png)
![ethyl 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B3011665.png)
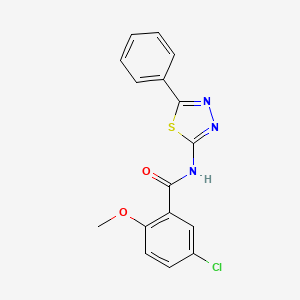

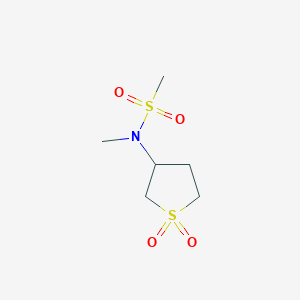
![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3011671.png)